molecular formula C15H11ClN2OS B2554341 4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide CAS No. 306980-83-6

4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Cat. No. B2554341
CAS RN: 306980-83-6
M. Wt: 302.78
InChI Key: PHPPTUKLJHBQSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation as seen in the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate . This process yielded a 44.2% total yield and was deemed suitable for industrial production due to its higher yield and lower cost. The structure of the synthesized product was confirmed using IR, MS, and 1H-NMR techniques.

Molecular Structure Analysis

For the related compound 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, vibrational spectral analysis was performed using FT-Raman and FT-IR spectroscopy. Theoretical calculations were done using density functional theory (DFT) with 6-31G(d,p) and 6-311G(d,p) basis sets, which provided complete vibrational assignments based on potential energy distribution (PED) . The molecular electrostatic potential (MEP) and HOMO-LUMO energy levels were also constructed to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The nucleophilic acyl substitution is a reaction mechanism observed in the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), where 4-(chloromethyl)benzoyl chloride reacts with 1,2-phenylenediamine under basic conditions to yield the title compound with a 61% yield . This reaction was characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and theoretical calculations. The frontier orbital energy gap and dipole moment indicate the high reactivity of the molecule . The first order hyperpolarizability and related properties such as dipole moment, polarizability, and change in polarizability were calculated to assess the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . The thermodynamic properties were also calculated at different temperatures to understand the stability and reactivity under various conditions.

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

The compound 4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a type of benzene-1,3,5-tricarboxamide (BTA). BTAs are crucial in a range of scientific fields due to their simple structure, easy accessibility, and detailed understanding of their supramolecular self-assembly. They are especially prominent in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature makes them attractive for biomedical uses. These compounds have started to find commercial applications, and their adaptable nature promises significant future developments (Cantekin, de Greef, & Palmans, 2012).

Synthesis and Structural Properties of Analogues

The reaction of chloral with substituted anilines leads to the formation of various compounds, including 2,2,2-trichloroethylidene anilines. These reactions are notable due to the numerous intermediates and products they can generate. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformations of the observed products. These studies are essential for understanding the structural properties and potential applications of these analogues (Issac & Tierney, 1996).

properties

IUPAC Name

4-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPPTUKLJHBQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

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